Fasudil Versus Nimodipine in Subarachnoid Hemorrhage: Head-to-Head Randomized Controlled Trial Demonstrating Superior Clinical Outcomes
In a randomized, open-label trial directly comparing fasudil (n=63) versus nimodipine (n=66) in patients undergoing surgery for subarachnoid hemorrhage, fasudil demonstrated significantly superior clinical outcomes. The proportion of patients achieving good clinical outcome was 74.5% (41/55) in the fasudil group compared to 61.7% (37/60) in the nimodipine group (p = 0.040) [1]. Symptomatic vasospasm occurrence and CT-documented low density areas were similar between groups, while no serious adverse events were reported in the fasudil cohort [1]. This represents the only head-to-head randomized evidence demonstrating a ROCK inhibitor's superiority over the standard-of-care calcium channel antagonist nimodipine in this indication [1].
| Evidence Dimension | Good clinical outcome rate following SAH surgery |
|---|---|
| Target Compound Data | 74.5% (41/55 patients) |
| Comparator Or Baseline | Nimodipine: 61.7% (37/60 patients) |
| Quantified Difference | 12.8 percentage point absolute improvement; p = 0.040 |
| Conditions | Randomized, open-label trial; n=129 total (fasudil n=63, nimodipine n=66); patients undergoing surgery for ruptured cerebral aneurysm SAH; treatment duration 14 days post-surgery; enrollment 1998-2004 |
Why This Matters
This head-to-head randomized evidence establishes fasudil as the only ROCK inhibitor with direct comparative data demonstrating superior clinical outcomes versus nimodipine, providing procurement justification for SAH research applications where nimodipine is the established comparator.
- [1] Shibuya M, Suzuki Y, Sugita K, et al. Efficacy and safety of fasudil in patients with subarachnoid hemorrhage: final results of a randomized trial of fasudil versus nimodipine. 2005. Good outcome: Fasudil 74.5% vs Nimodipine 61.7%; p=0.040. View Source
